1,4-Bis{[5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]sulfonyl}-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-Chloro-2-[(4-{5-Chloro-2-[2-(Morpholin-4-yl)-2-oxoethoxy]benzenesulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenoxy}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound characterized by its multiple functional groups, including chloro, morpholine, and sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Chloro-2-[(4-{5-Chloro-2-[2-(Morpholin-4-yl)-2-oxoethoxy]benzenesulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenoxy}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzene Sulfonyl Intermediate: This step involves the sulfonylation of a chlorobenzene derivative using a sulfonyl chloride reagent under basic conditions.
Introduction of the Morpholine Group: The intermediate is then reacted with morpholine in the presence of a suitable base to form the morpholine-substituted benzene sulfonyl compound.
Diazepane Ring Formation: The next step involves the formation of the diazepane ring through a cyclization reaction, typically using a diamine precursor.
Final Coupling Reaction: The final product is obtained by coupling the diazepane intermediate with the morpholine-substituted benzene sulfonyl compound under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-Chloro-2-[(4-{5-Chloro-2-[2-(Morpholin-4-yl)-2-oxoethoxy]benzenesulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenoxy}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-{4-Chloro-2-[(4-{5-Chloro-2-[2-(Morpholin-4-yl)-2-oxoethoxy]benzenesulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenoxy}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-{4-Chloro-2-[(4-{5-Chloro-2-[2-(Morpholin-4-yl)-2-oxoethoxy]benzenesulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenoxy}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound’s sulfonyl and morpholine groups are likely to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
- 4-Bromo-2-chlorophenol
Uniqueness
2-{4-Chloro-2-[(4-{5-Chloro-2-[2-(Morpholin-4-yl)-2-oxoethoxy]benzenesulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenoxy}-1-(morpholin-4-yl)ethan-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds, which may lack one or more of these functional groups and, consequently, have different properties and applications.
Eigenschaften
Molekularformel |
C29H36Cl2N4O10S2 |
---|---|
Molekulargewicht |
735.7 g/mol |
IUPAC-Name |
2-[4-chloro-2-[[4-[5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C29H36Cl2N4O10S2/c30-22-2-4-24(44-20-28(36)32-10-14-42-15-11-32)26(18-22)46(38,39)34-6-1-7-35(9-8-34)47(40,41)27-19-23(31)3-5-25(27)45-21-29(37)33-12-16-43-17-13-33/h2-5,18-19H,1,6-17,20-21H2 |
InChI-Schlüssel |
XDMIAJCIGRHIPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3)S(=O)(=O)C4=C(C=CC(=C4)Cl)OCC(=O)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.